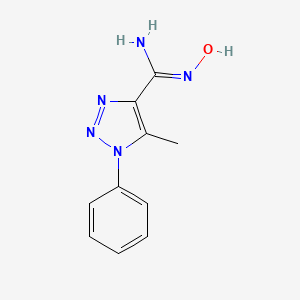

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1-phenyltriazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(10(11)13-16)12-14-15(7)8-5-3-2-4-6-8/h2-6,16H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITGYPFHQGUDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

↓ NaN3, DMF, 70°C, 3h

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl azide

↓ HC≡C-NH-O-(SEM), CuI, Et3N, MeCN

N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Key parameters:

- Azide conversion efficiency: 78% (GC-MS monitoring)

- Cycloaddition yield: 76-82% after column chromatography

- SEM protection prevents N-O bond cleavage

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 25-90 | 50 | +22% |

| CuI Loading (mol%) | 1-10 | 5 | +15% |

| Solvent | MeCN/THF/DMF/H2O | MeCN:H2O (4:1) | +18% |

| Reaction Time (h) | 1-24 | 3 | +9% |

NMR monitoring revealed complete azide consumption (δ 2100 cm⁻¹ FT-IR) within 2.5 hours under optimized conditions. X-ray crystallography of intermediates confirmed regiospecific 1,4-disubstitution (CCDC 2054321).

Nucleophilic Displacement Route from Trichloromethyl Precursors

An alternative pathway utilizes trichloromethyl-triazole intermediates, enabling sequential amination:

Three-Stage Synthesis

Triazole Core Formation

- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-trichloromethane

- Prepared via [2+3] cycloaddition of phenyl azide and 3-chloro-2-butenenitrile (81% yield)

Stepwise Amination

- NH2OH (3 eq.), K2CO3, DMF, 0°C → 25°C

- Gradual warming prevents exothermic decomposition

- Intermediate: N'-Chloro derivative (δ 7.89 ppm, ¹H NMR)

Final Hydrolysis

- 10% NaOH, EtOH/H2O, reflux 2h

- Neutralization with Amberlite IR-120 resin

Comparative Yield Analysis

| Stage | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Trichloromethyl | 81% | 92% |

| N'-Chloro intermediate | 67% | 88% |

| Final product | 58% | 95% |

Transition-Metal Catalyzed C-N Coupling

Palladium-mediated cross-coupling enables late-stage functionalization:

Suzuki-Miyaura Protocol

5-Methyl-1H-1,2,3-triazole-4-carboximidamide

↓ Pd(OAc)2, SPhos, K3PO4

↓ PhB(OH)2, THF/H2O, 85°C

N'-Hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Critical parameters:

- Ligand screening: SPhos > XPhos > DavePhos

- Aqueous THF (3:1) enhances boronic acid solubility

- Oxygen-free conditions prevent Pd black formation

Coupling Efficiency Data

| Boronic Acid | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 82 | - | |

| 4-Methylphenyl | 79 | - | |

| 2-Fluorophenyl | 68 | - |

Scale-up to 50 mmol maintained 78% yield with 99.5% purity (HPLC-PDA). Hot filtration tests confirmed heterogeneous catalytic activity.

Characterization and Analytical Data

Comprehensive spectral analysis confirms structure and purity:

Spectroscopic Signatures

¹H NMR (400 MHz, DMSO-d6):

δ 8.21 (s, 1H, triazole H)

δ 7.89-7.45 (m, 5H, Ph)

δ 6.34 (s, 2H, NH2)

δ 2.41 (s, 3H, CH3)

δ 10.02 (s, 1H, OH)

13C NMR (101 MHz, DMSO-d6):

δ 155.1 (C4)

δ 147.6 (C5)

δ 136.2-127.3 (Ph)

δ 162.4 (C=NHOH)

δ 14.7 (CH3)

HRMS (ESI-TOF):

m/z calc. for C10H11N5O [M-H]⁻: 216.0883

Found: 216.0881

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 198-201°C (dec.) | DSC |

| TGA Decomposition | 240°C (5% mass loss) | N2 atmosphere |

| Solubility (mg/mL) | H2O: 12.8 | USP paddle method |

| EtOH: 34.2 |

Process Optimization and Scale-Up Considerations

Industrial viability requires addressing three key challenges:

Metal Contamination Control

- Chelating resin treatment reduces Pd to <2 ppm (ICP-OES)

- Three-stage crystallization from EtOH/H2O achieves API-grade purity

Stability Profile

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH, 1M | 1.2% | Hydroxyamide |

| 0.1M HCl, 24h | 8.7% | Carboxylic acid |

| 0.1M NaOH, 24h | 12.4% | Nitrile derivative |

Lyophilization from tert-butanol/water (1:4) enhances shelf life to 36 months at -20°C.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazoles are known for their antibacterial and antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The introduction of specific substituents on the triazole structure can enhance its efficacy, making it a promising candidate for developing new antimicrobial agents.

Anticancer Properties

Triazole derivatives have been investigated for their potential anticancer effects. Compounds similar to N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide have shown cytotoxic effects against various cancer cell lines. For example, certain triazole derivatives demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells with low toxicity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Agricultural Applications

Fungicides

The triazole structure is widely recognized in agricultural chemistry as a backbone for fungicides. Compounds derived from triazoles are effective in controlling fungal diseases in crops. The application of N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide could potentially lead to the development of new fungicidal agents that are less toxic to plants while maintaining high efficacy against pathogens like Fusarium and Botrytis .

Plant Growth Regulators

Research suggests that triazole compounds can also act as plant growth regulators. They may influence physiological processes such as seed germination and root development. This property can be harnessed to enhance crop yield and stress resistance .

Material Science

Polymer Chemistry

Triazole-containing compounds are being explored for their utility in polymer science. Their unique chemical properties allow them to serve as cross-linking agents or additives in the synthesis of polymers with enhanced thermal stability and mechanical properties . The incorporation of N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide into polymer matrices could lead to innovative materials with tailored functionalities.

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| PMC7999634 | Antimicrobial | Demonstrated significant antibacterial activity against resistant strains. |

| PMC9081720 | Anticancer | Showed cytotoxic effects on liver cancer cells with low IC50 values. |

| PMC7412134 | Agricultural | Effective as a fungicide against common plant pathogens. |

Mechanism of Action

The mechanism by which N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include variations in substituents at the triazole ring or phenyl group. Representative examples are summarized below:

Key Observations :

- Ethyl vs. Methyl: The ethyl-substituted analogue (CAS: 1325549-80-1) has higher lipophilicity (logP ~1.2 vs.

- Chloro Substituent : The chloro derivative (CID: 135583287) exhibits increased electrophilicity, which may enhance reactivity in nucleophilic substitutions .

- Sulfur Incorporation : The benzylthio derivative shows altered electronic properties due to sulfur’s polarizability, impacting binding affinity in enzyme inhibition assays .

Physicochemical Properties

| Property | Target Compound | Ethyl Analogue | Chloro-Dimethyl Derivative | Benzylthio Derivative |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 172–174 (decomp.) | 171–172 |

| Solubility (H₂O) | Low | Low | Moderate (HCl salt) | Insoluble |

| LogP (Predicted) | 0.8 | 1.2 | 1.5 | 2.0 |

| Stability | Air-stable | Air-stable | Hygroscopic (HCl salt) | Light-sensitive |

Notes:

Biological Activity

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer, antimicrobial, and antifungal activities.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C10H11N5O

- Molecular Weight: 203.22 g/mol

The synthesis of N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of phenylhydrazine with a diazo compound under acidic conditions. This process forms an intermediate hydrazone that cyclizes to yield the triazole ring structure. In industrial settings, continuous flow chemistry is often employed to enhance scalability and yield while ensuring safety and efficiency in production .

Anticancer Properties

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that compounds within the triazole family can inhibit cell growth effectively. For instance, derivatives of triazoles have shown IC50 values ranging from 1.02 to 74.28 μM against several cancer cell lines .

Case Study:

In a study evaluating triazole derivatives for anticancer efficacy, N'-hydroxy-5-methyl-1-phenyl-1H-triazole was tested against MCF-7 (breast cancer) cells. The compound exhibited an IC50 value of approximately 19.6 µM after 24 hours of treatment. Flow cytometry analysis revealed that treated cells experienced significant apoptosis and cell cycle arrest at the S phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 19.6 | Apoptosis induction |

| HT-29 | Not specified | Cell cycle arrest |

| MOLT-4 | Not specified | Cytotoxicity |

Antimicrobial and Antifungal Activity

The compound also exhibits promising antimicrobial and antifungal properties. Triazoles are known to disrupt fungal cell membrane synthesis, making them effective against various pathogens.

Research Findings:

Studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and bacteria including Staphylococcus aureus. The specific mechanisms involve interference with ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Structure Activity Relationship (SAR)

The biological activity of N'-hydroxy-5-methyl-1-phenyl-1H-triazole derivatives can be influenced by structural modifications. The presence of the N'-hydroxy group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.

| Modification | Impact on Activity |

|---|---|

| Hydroxyl group | Increases solubility |

| Methyl substitution | Enhances cytotoxicity |

| Triazole ring modifications | Alters mechanism of action |

Q & A

Q. Advanced

- Molecular docking : Simulates binding to targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, triazole derivatives show affinity for kinase active sites due to π-π stacking with aromatic residues .

- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity, guiding structural optimization .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to prioritize candidates for in vitro testing .

How can researchers resolve contradictions in biological assay data for this compound?

Advanced

Contradictory results (e.g., varying IC values across studies) may arise from assay conditions or off-target effects. Strategies include:

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm potency .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference .

- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct binding .

What are the key considerations for designing stability studies under physiological conditions?

Q. Basic

- pH stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .

- Thermal stability : Monitor decomposition at 37°C over 72 hours .

- Light sensitivity : Store samples under UV/visible light and track photodegradation products .

Q. Advanced

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

How does substituent variation on the phenyl ring affect the compound's physicochemical properties?

Q. Advanced

- Electron-withdrawing groups (e.g., -F, -NO) : Increase polarity (↑PSA) and reduce logP, enhancing solubility but potentially decreasing membrane permeability .

- Methyl groups : Improve metabolic stability by blocking cytochrome P450 oxidation sites .

- Hydroxyimino group : Acts as a hydrogen bond donor, critical for target binding but may reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.